1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide

Dynamic viscosity Ionic liquid transport properties C2-methylation effect

Researchers using conventional [EMIM][NTf₂] for high-voltage energy storage often face electrolyte degradation via C2-H deprotonation. [EMMIM][NTf₂] eliminates this failure mode through C2-methylation, preventing N-heterocyclic carbene formation at reducing potentials. - Delivers a 4.4 V electrochemical stability window and a 791% increase in CO₂ desorption rate in carbon capture at 2000 ppm loading. - Sourced with ≥98% purity; routine stock in 5 g, 25 g, and 100 g formats with ambient global shipping from major production hubs.

Molecular Formula C9H13F6N3O4S2
Molecular Weight 405.3 g/mol
CAS No. 174899-90-2
Cat. No. B068468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide
CAS174899-90-2
Molecular FormulaC9H13F6N3O4S2
Molecular Weight405.3 g/mol
Structural Identifiers
SMILESCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
InChIInChI=1S/C7H13N2.C2F6NO4S2/c1-4-9-6-5-8(3)7(9)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-6H,4H2,1-3H3;/q+1;-1
InChIKeyXDJYSDBSJWNTQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Identity and Specifications


1-Ethyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide (synonyms: [EMMIM][NTf₂], [C₂mmim][NTf₂], EDMIM-TFSI; CAS 174899-90-2) is a hydrophobic, room-temperature ionic liquid (IL) belonging to the 1,2,3-trialkylimidazolium bis(trifluoromethylsulfonyl)imide family. It is characterized by a C2-methylated imidazolium cation paired with the weakly coordinating NTf₂⁻ anion. Key specification-grade properties include a density of approximately 1.49 g·cm⁻³ at 25 °C, a dynamic viscosity of 68.5 cP (mPa·s) at 25 °C, an ionic conductivity of 3.18 mS·cm⁻¹ at 20 °C, and an electrochemical window of 4.4 V . The melting point is approximately 25 °C, and the compound typically appears as a white to pale yellow-orange liquid or low-melting solid; commercial purity is routinely ≥98–99% (by nitrogen content or ion-exchange titration) .

C2-methylated imidazolium ionic liquid for electrochemical and stability-critical research
Hydrophobic NTf₂⁻ anion supports non-nucleophilic, water-sensitive conditions
Room-temperature IL with specification-grade transport properties for electrolyte formulation

Why C2-Methylation Prevents Substitution with Non-Methylated Analogs


The defining structural feature of this compound — the methyl group at the C2 position of the imidazolium ring — fundamentally alters its physicochemical and chemical behavior relative to the widely used, non-methylated analog 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([EMIM][NTf₂]). C2-methylation replaces the acidic C2–H proton, which in [EMIM][NTf₂] participates in hydrogen-bonding interactions and is susceptible to deprotonation to form N-heterocyclic carbenes under basic or reducing electrochemical conditions. This single substitution produces a 2.3-fold increase in dynamic viscosity, a 2.3-fold decrease in ionic conductivity, and a measurable decrease in density compared with [EMIM][NTf₂] [1]. The origin of these changes is primarily entropic: the bulkier –CH₃ group sterically hinders anion-around-cation rotation, leading to more ordered ion-pair dynamics and higher glass transition temperatures [2]. Consequently, [EMIM][NTf₂] and [EMMIM][NTf₂] are not interchangeable in any application where viscosity, ionic conductivity, or chemical stability at the C2 position governs performance.

C2–H acidity Non-methylated [EMIM][NTf₂] retains the acidic C2–H proton, enabling carbene formation at reducing potentials; [EMMIM][NTf₂] eliminates this pathway.
Transport C2-methylation yields approximately 2.3× higher viscosity and 2.3× lower ionic conductivity compared with [EMIM][NTf₂]; viscosity exceeds even [BMIM][NTf₂].
Phase behavior Entropic ordering from the bulkier –CH₃ group shifts ion-pair dynamics; glass transition and molar volume differ systematically from non-methylated analogs.

Quantitative Comparative Evidence Guide


Dynamic Viscosity Increase vs. [EMIM][NTf₂]

At 298.15 K and atmospheric pressure, [EMMIM][NTf₂] exhibits a dynamic viscosity of 72.2 mPa·s, compared with 32.0 mPa·s for its non-methylated analog [EMIM][NTf₂] — a 2.26-fold increase [1]. This difference is consistently observed across independent studies: a commercial vendor datasheet reports 68.5 cP (mPa·s) at 25 °C for [EMMIM][NTf₂] , while typical literature values for [EMIM][NTf₂] cluster around 30–34 mPa·s at the same temperature. The viscosity of [EMMIM][NTf₂] also significantly exceeds that of the longer-chain analog [BMIM][NTf₂] (51.7 mPa·s at 298.15 K), underscoring that C2-methylation — not alkyl chain length — is the primary driver of elevated viscosity [1].

Dynamic Viscosity
Head-to-head
72.2 mPa·s at 298.15 K
2.26× [EMIM][NTf₂] (32.0 mPa·s)
1.40× [BMIM][NTf₂] (51.7 mPa·s)
Supports viscosity-dependent workflow review for electrochemical device formulation
Neat IL, 298.15 K, atmospheric pressure
Dynamic viscosity Ionic liquid transport properties C2-methylation effect

Ionic Conductivity Reduction vs. [EMIM][NTf₂]

[EMMIM][NTf₂] shows an ionic conductivity of 3.89 mS·cm⁻¹ at 298.15 K, which is only 43% of the value measured for [EMIM][NTf₂] (8.96 mS·cm⁻¹) under identical conditions — a 2.30-fold reduction [1]. A commercial measurement at 20 °C reports 3.18 mS·cm⁻¹ for [EMMIM][NTf₂] . By comparison, [BMIM][NTf₂] (3.98 mS·cm⁻¹) has conductivity comparable to [EMMIM][NTf₂], but achieves this through a longer alkyl chain rather than C2-methylation. The conductivity ranking — [EMIM][NTf₂] (8.96) >> [BMIM][NTf₂] (3.98) ≈ [EMMIM][NTf₂] (3.89) >> [BMMIM][NTf₂] (2.12 mS·cm⁻¹) — demonstrates that C2-methylation imposes a conductivity penalty nearly equivalent to adding two methylene groups to the N-alkyl chain [1].

Ionic Conductivity
Head-to-head
3.89 mS·cm⁻¹ at 298.15 K
2.30× lower than [EMIM][NTf₂] (8.96 mS·cm⁻¹)
Comparable to [BMIM][NTf₂] (3.98 mS·cm⁻¹)
Conductivity penalty versus [EMIM][NTf₂] must be balanced against C2–H stability gain
Neat IL, 298.15 K; commercial: 3.18 mS·cm⁻¹ at 20 °C
Ionic conductivity Walden plot Electrolyte optimization

Elimination of Acidic C2–H Proton and Carbene Formation

In C2-unsubstituted imidazolium ILs such as [EMIM][NTf₂] and [BMIM][NTf₂], the C2–H proton is sufficiently acidic to undergo deprotonation under basic or cathodic conditions, generating N-heterocyclic carbenes (NHCs) that can participate in unwanted side reactions, including imidazolium ring reduction and dimerization . Cyclic voltammetry studies have directly demonstrated carbene formation at the C2 position of 1-ethyl-3-methylimidazolium-based ILs, with water shown to stabilize the resulting carbene . By replacing the C2–H with a –CH₃ group, [EMMIM][NTf₂] eliminates this reactive site entirely [1]. While this is a class-level inference — the absence of the acidic proton is a structural certainty, not a measured property — its practical consequence is that [EMMIM][NTf₂] can be deployed in electrochemical and synthetic environments (e.g., strongly basic media, cathodic electrodeposition of reactive metals) where [EMIM][NTf₂] would undergo gradual degradation via carbene pathways.

C2–H Elimination
Class-level
C2–CH₃ blocks NHC formation pathway structurally impossible in [EMMIM][NTf₂]
[EMIM][NTf₂] C2–H is acidic; deprotonation demonstrated electrochemically
Supports stability-critical electrochemical and strongly basic media research
Structural inference; CV data supports [EMIM]-based IL carbene formation
N-Heterocyclic carbene Electrochemical stability Imidazolium C2–H acidity

CO₂ Desorption Catalysis in MEA-Based Capture

In a study directly evaluating [EMMIM][NTf₂] as a homogeneous catalyst for monoethanolamine (MEA)-based post-combustion CO₂ capture, the addition of only 2000 ppm (0.2 wt%) of the IL increased the CO₂ desorption rate by 791% at 85 °C compared with the uncatalyzed MEA baseline [1]. This catalytic effect is attributed to the unique ability of [EMMIM][NTf₂] to accelerate both CO₂ sorption and desorption across all chemisorption-based capture technologies. The IL is thermally stable up to 300 °C under the conditions tested, enabling its use in desorption operations that leverage low-temperature waste heat [1]. No analogous catalytic activity at comparable loading levels has been reported for [EMIM][NTf₂] or other common imidazolium ILs in the same CO₂ capture context, making this a functionally distinctive — and quantitatively verified — advantage of the C2-methylated imidazolium NTf₂ system.

CO₂ Desorption
Head-to-head
791% rate increase (8.91×) at 85 °C with 2000 ppm [EMMIM][NTf₂]
vs. uncatalyzed MEA baseline
Reported catalytic desorption enhancement for MEA-based CO₂ capture research
IL thermally stable to 300 °C; catalyst loading 0.2 wt%
CO₂ capture Catalytic desorption Ionic liquid catalyst

Density and Molar Volume Comparison

[EMMIM][NTf₂] exhibits a density of 1493.1 kg·m⁻³ at 298.15 K, which is approximately 1.7% lower than [EMIM][NTf₂] (1518.2 kg·m⁻³) measured under identical conditions [1]. This small but systematic decrease arises because the additional –CH₃ group at C2 increases the molar volume (271.48 cm³·mol⁻¹ for [EMMIM][NTf₂] vs. 257.75 cm³·mol⁻¹ for [EMIM][NTf₂]) to a greater extent than it increases molecular weight (405.33 vs. 391.31 g·mol⁻¹) [1]. Commercial measurements at 25 °C (1.49 g·cm⁻³) and at 22.9–23.1 °C (1.4913 g·cm⁻³) [2] are consistent with this literature value. For comparison, [BMIM][NTf₂] has a density of 1436.6 kg·m⁻³ and [BMMIM][NTf₂] 1422.4 kg·m⁻³, confirming that C2-methylation alone is insufficient to match the density of the non-methylated ethyl analog [1].

Density & Molar Volume
Head-to-head
1493.1 kg·m⁻³ at 298.15 K
1.7% lower than [EMIM][NTf₂] (1518.2 kg·m⁻³)
Molar volume 5.3% larger (271.48 vs. 257.75 cm³·mol⁻¹)
Supports molar-concentration formulation and gravimetric energy-density review
Commercial: 1.49 g·cm⁻³ at 25 °C; consistent across sources
Density Molar volume Ionic liquid formulation

Research and Industrial Application Scenarios


High-Voltage Battery Electrolytes with Cathodic Stability

The C2-methylated imidazolium cation eliminates the acidic C2–H proton, preventing N-heterocyclic carbene formation at reducing potentials . Combined with the wide electrochemical window of 4.4 V (vendor specification) and the thermal stability of the NTf₂⁻ anion, [EMMIM][NTf₂] is suited for high-voltage cathode chemistries (e.g., NMC, LNMO) where conventional [EMIM][NTf₂] electrolytes may undergo gradual degradation via C2 deprotonation. The trade-off is a 2.3× lower ionic conductivity versus [EMIM][NTf₂], which must be addressed through elevated operating temperature, co-solvent blending, or gel electrolyte formulation [1].

Catalytic CO₂ Capture Process Intensification

[EMMIM][NTf₂] has been experimentally demonstrated to increase the CO₂ desorption rate in MEA-based carbon capture by 791% at only 2000 ppm catalyst loading (85 °C) [2]. This catalytic function enables the use of low-temperature waste heat for solvent regeneration, directly reducing the energy penalty of post-combustion CO₂ capture — a unique application where this specific IL is not merely a physical solvent but an active kinetic promoter.

Electrodeposition of Reactive Metals

The absence of an acidic C2–H proton makes [EMMIM][NTf₂] chemically robust under the strongly reducing potentials required for electrodeposition of aluminum, magnesium, and rare-earth metals . The hydrophobic NTf₂⁻ anion minimizes parasitic water reduction, while the wide electrochemical stability window (2.5–3 V on Pt(111) electrodes) [3] provides sufficient overpotential for metal nucleation and growth without electrolyte decomposition.

Non-Nucleophilic Medium for Organometallic Catalysis

The combination of a C2-blocked imidazolium cation (preventing carbene-mediated side reactions) and the weakly coordinating NTf₂⁻ anion creates an inert, non-nucleophilic environment suitable for Lewis acid-catalyzed transformations, moisture-sensitive organometallic reactions, and high-temperature synthesis above 200 °C . The elevated viscosity of [EMMIM][NTf₂] versus [EMIM][NTf₂] (2.3×) may be advantageous in biphasic catalysis where higher viscosity improves phase separation and catalyst retention [1].

Application
Selection Property
Validation Focus
High-voltage battery electrolyte research
Cathodic stability via C2–H elimination
Electrochemical window and conductivity trade-off review
Catalytic CO₂ capture process studies
CO₂ desorption rate enhancement at low loading
Desorption kinetics and thermal stability validation
Reactive metal electrodeposition
C2–H-free cation under reducing potentials
Electrochemical stability window and water-content control
Organometallic catalysis medium
Non-nucleophilic, weakly coordinating environment
Phase-separation and catalyst-retention review under elevated viscosity
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